Maltotriose hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24;/h4-29H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKASWRMLBJLKJ-HNNWOXMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584977 | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312693-63-3, 207511-08-8 | |
| Record name | D-Glucopyranose, O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-, monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312693-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-D-Glucopyranosyl-(1->4)-alpha-D-glucopyranosyl-(1->4)-D-glucopyranose--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Pathways and Bioproduction of Maltotriose Hydrate
Enzymatic Hydrolysis of Polysaccharides for Maltotriose (B133400) Hydrate (B1144303) Synthesis
Enzymatic hydrolysis offers a prominent route for the bioproduction of maltotriose hydrate, primarily utilizing polysaccharide substrates such as starch and maltodextrin (B1146171). This process leverages the catalytic power of enzymes, particularly amylases, to cleave glycosidic bonds and release specific oligosaccharides.
Alpha-Amylase Catalyzed Production from Starch and Maltodextrin Substrates
Alpha-amylase (EC 3.2.1.1) is a key enzyme in the enzymatic production of this compound. This endo-amylase catalyzes the random hydrolysis of internal α-1,4-D-glucosidic bonds within starch and maltodextrin chains wikipedia.orgpreprints.orgalfa-chemistry.comnih.govchemsynlab.comresearchgate.netscielo.org.mxuminho.pt. The action of alpha-amylase on amylose, a linear component of starch, results in the production of maltotriose and maltose (B56501) due to its random cleavage pattern wikipedia.orgalfa-chemistry.com. Similarly, alpha-amylase can hydrolyze maltodextrins, which are shorter chains of glucose units, to produce maltotriose preprints.orgchemsynlab.com. The degree of hydrolysis influences the final composition of the product mixture, with higher hydrolysis potentially leading to a higher concentration of maltotriose chemsynlab.com. Studies have demonstrated the use of alpha-amylase from various sources, including Bacillus stearothermophilus and Microbulbifer thermotolerans DAU221, for the production of malto-oligosaccharide syrups containing maltotriose from starch google.comnih.gov.
Optimization of Enzymatic Reaction Parameters for Enhanced Yield and Selectivity
Optimizing enzymatic reaction parameters is crucial for enhancing the yield and selectivity of this compound production. Factors such as enzyme concentration, substrate concentration, temperature, pH, and reaction time significantly influence the efficiency of the hydrolysis process scielo.org.mx. For instance, research on the alpha-amylase from Microbulbifer thermotolerans DAU221 identified optimal conditions for maltotriose production from soluble starch using response surface methodology. The optimal parameters were determined to be a reaction time of 1.76 hours, a temperature of 44.95 °C, and a pH of 6.35 nih.gov. The physicochemical characteristics of the substrate also play a role in the enzymatic hydrolysis efficiency scielo.org.mx.
Identification and Characterization of Novel Amylolytic Enzymes for this compound Biosynthesis
The search for novel amylolytic enzymes with specific properties for enhanced this compound biosynthesis is an ongoing area of research. Maltooligosaccharide-forming amylases (MFAses), a group within the glycoside hydrolase family 13 (GH13), are specifically recognized for their ability to produce maltooligosaccharides of defined lengths, including maltotriose-forming amylase (G3-amylase) mdpi.com. Novel alpha-amylases from sources like the archaebacterium Natronococcus sp. strain Ah-36 have been characterized for their ability to produce maltotriose as the main product from starch, amylose, amylopectin, and glycogen (B147801) researchgate.net. These enzymes often exhibit specific optimal conditions, such as pH and temperature, and can be influenced by the presence of salts or inhibitors nih.govresearchgate.net. Characterization studies involve determining enzyme activity, substrate specificity, and the nature of the hydrolysis products nih.govresearchgate.net.
Chemical Synthesis Methodologies for this compound and its Derivatives
Chemical synthesis provides alternative routes for obtaining this compound and for creating functionalized maltotriose derivatives with targeted properties. These methods often involve complex glycosylation reactions and strategic modifications of the oligosaccharide structure.
Synthetic Glycosylation Approaches, including Fluorination
Chemical synthesis of oligosaccharides, including maltotriose and its derivatives, typically involves the formation of glycosidic linkages between monosaccharide or oligosaccharide building blocks acs.org. Synthetic glycosylation approaches require careful control of stereochemistry to ensure the formation of the desired α-glycosidic bonds acs.org. Various glycosyl donors and acceptors are employed, and specific reagents are used to activate the donor molecule for reaction with a free hydroxyl group on the acceptor acs.org.
Fluorination is a specific modification that can be introduced during chemical synthesis to create fluorinated maltotriose derivatives. These fluorinated analogues can be valuable in research, for example, as PET tracers for imaging bacterial infections by targeting bacterial maltodextrin transporters researchgate.netnih.govnih.govresearchgate.net. The synthesis of fluorinated maltotriose derivatives often involves multi-step reactions, including the introduction of a fluorine atom at a specific position on the maltotriose structure researchgate.netnih.gov. For instance, 6''-[¹⁸F]fluoromaltotriose has been synthesized via direct fluorination of a protected maltotriose precursor nih.govresearchgate.net.
Regioselective Functionalization and Targeted Modification Strategies
Regioselective functionalization and targeted modification strategies allow for the introduction of specific chemical groups at defined positions on the maltotriose molecule, leading to derivatives with altered properties or functions nih.gov. These strategies are crucial for developing maltotriose derivatives for various applications, such as targeted drug delivery or studying carbohydrate-protein interactions nih.govtandfonline.commdpi.comontosight.airesearchgate.net.
Examples of regioselective modifications include the synthesis of 6-deoxy-6-alkylthiomaltotriose derivatives, which are amphiphilic carbohydrates nih.gov. Another approach involves conjugating maltotriose to nanoparticles for targeted delivery, such as maltotriose-functionalized magnetic nanoparticles for targeted magnetic resonance imaging of bacterial infections mdpi.comresearchgate.net. These modifications often involve protecting/deprotecting strategies to ensure that functionalization occurs at the desired site nih.gov. The synthesis of modified maltotriose derivatives can involve linking different groups, such as azibutyl groups, to specific positions to create photolabile ligands for studying enzyme binding sites nih.gov.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Maltotriose | 192826 |
| Water | 962 |
Data Table: Enzymatic Hydrolysis Parameters
| Enzyme Source | Substrate | Optimal Temperature (°C) | Optimal pH | Reaction Time (hours) | Key Product | Citation |
| Microbulbifer thermotolerans DAU221 α-Amylase | Soluble Starch | 44.95 | 6.35 | 1.76 | Maltotriose | nih.gov |
| Natronococcus sp. strain Ah-36 α-Amylase | Starch, Amylose, Amylopectin, Glycogen | 55 | 8.7 | Not specified | Maltotriose | researchgate.net |
Data Table: Fluorinated Maltotriose Synthesis
| Derivative | Method | Radiochemical Yield (decay corrected) | Total Synthesis Time | Citation |
| 6''-[¹⁸F]fluoromaltotriose | Direct fluorination of protected precursor | 3.5 ± 0.3% (n=7) | Not specified | researchgate.net |
| 6''-[¹⁸F]fluoromaltotriose | Reaction with precursor and [¹⁸F] KF/Kryptofix 2.2.2 | 8 ± 1.2% (N=6) | 120 minutes | nih.gov |
Purification and Isolation Techniques in this compound Production
Obtaining high-purity this compound from complex mixtures, such as enzymatic hydrolysates or fermentation broths, requires effective purification and isolation techniques. These mixtures often contain glucose, maltose, maltotriose, and higher oligosaccharides. google.comepo.org
Chromatographic Separation Techniques for Oligosaccharide Enrichment
Chromatography is a widely used method for separating and enriching oligosaccharides based on differences in their size, shape, and chemical properties. escholarship.org
Gel Filtration Chromatography: This technique separates molecules based on their size. It has been used to isolate maltotriose from fermented materials like brewer's wort, where lower molecular weight sugars have been removed by fermentation. Fractions containing substantially pure maltotriose or mixtures of maltotriose and maltotetrose can be separated. google.com
Carbon Column Chromatography: This method is effective for further purifying oligosaccharides, including maltotriose. A mixture of charcoal and Celite is commonly used as the stationary phase. google.com Gel filtration fractions containing maltotriose can be subjected to carbon column chromatography to yield a highly pure product. google.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical and preparative technique for separating maltooligosaccharides. It is used to analyze the products of enzymatic hydrolysis and to purify specific oligosaccharides like maltotriose. nih.govbiotech-asia.org Different column types, such as Hypercarb columns or Hypersil NH2 columns, and mobile phases (e.g., acetonitrile/water mixtures) are employed depending on the specific separation goal. escholarship.orgplos.org The retention times of maltooligosaccharides in certain chromatographic systems follow the order of increasing degree of polymerization, meaning glucose elutes before maltose, which elutes before maltotriose, and so on. researchgate.net
Ion Exchange Chromatography: This technique separates molecules based on their charge. Ion exchange resins, particularly those with varying degrees of crosslinking, can be used to separate saccharides. For separating saccharide trimers like maltotriose from dimers like maltose, ion exchange resins with a low degree of crosslinking (e.g., 2 to 4.5%) are utilized. google.com
Chromatographic methods have been successfully applied to increase the purity of maltose syrups by removing impurities like maltotriose. epo.org
Membrane-Based Separation and Crystallization Technologies for Glucooligosaccharide Purification
Membrane separation processes offer alternatives or complementary approaches to chromatography for purifying glucooligosaccharides, including maltotriose. These techniques rely on membranes with specific pore sizes or properties to selectively retain or pass molecules based on size, charge, or other characteristics. fiveable.mejocpr.com
Ultrafiltration (UF): UF membranes can separate macromolecules and particles based on size. While primarily used for removing larger polysaccharides or proteins from sugar solutions, UF can be part of a multi-step purification process for maltose-containing liquors, although the resulting syrup may still contain impurities like maltotriose. epo.org
Nanofiltration (NF): NF membranes have smaller pore sizes than UF and can separate molecules in the nanometer range, including multivalent ions and small organic molecules. fiveable.mejocpr.com Nanofiltration has been shown to be effective in separating maltotriose from maltose. epo.org The separation efficiency can be influenced by parameters such as pressure and temperature, as well as the maltose content of the starting liquor. epo.org NF can be used for the concentration and pre-demineralization of sugar juices. jocpr.com
Integrated Membrane Systems: Combining different membrane processes, such as UF or microfiltration for clarification followed by NF or reverse osmosis for separation and dewatering, can lead to energy-efficient and environmentally friendly purification strategies for organic acids and potentially other valuable compounds like oligosaccharides from fermentation broths. researchgate.net
Crystallization: Crystallization is a process used to form a solid phase (crystals) from a solution, primarily for separation and purification. gunt.de While the search results did not provide specific details on the crystallization of this compound itself, crystallization is a standard downstream processing step in the sugar industry for obtaining high-purity crystalline products like sucrose (B13894) and maltitol, which is produced from maltose. epo.orgjocpr.com The presence of impurities like maltotriose can disturb the crystallization of maltose and maltitol, highlighting the importance of effective separation techniques prior to crystallization. epo.org Membrane processes can be integrated with crystallization to achieve simultaneous concentration and purification. fiveable.me
Data from research on nanofiltration for maltose purification, which involves separating maltose from maltotriose, provides insights into the effectiveness of this membrane technique.
Table 1: Nanofiltration Separation of Maltose from Maltotriose epo.org
| Parameter | Value/Observation |
| Membrane Type | Nanofiltration |
| Starting Liquor | Enzymatically saccharified maltose syrup (>70% maltose) |
| Pressure Range | 15 to 35 bar |
| Temperature Range | 5 to 95 °C (preferably 30 to 60 °C) |
| Flux | 10 to 100 l/m²h |
| Separation Outcome | Effective separation of maltotriose from maltose |
| Purity Improvement | Ratio of maltose to maltotriose increased 5-30 times |
This table illustrates that nanofiltration can significantly improve the ratio of maltose to maltotriose, indicating its utility in reducing maltotriose content in maltose-rich streams.
Further research findings highlight the use of specific chromatographic conditions for separating maltooligosaccharides.
Table 2: Chromatographic Separation of Maltooligosaccharides researchgate.net
| Technique | Stationary Phase | Mobile Phase | Elution Order (Increasing Retention Time) | Observation |
| Nonionic Polymeric Sorbent Column | Nonionic polymeric sorbent SP207 | Aqueous solutions with varying IPA concentration | Glucose < Maltose < Maltotriose < Maltopentaose | IPA concentration significantly impacts retention |
This data indicates that chromatographic methods, particularly using nonionic polymeric sorbents and controlling parameters like IPA concentration, can effectively separate maltooligosaccharides based on their degree of polymerization.
Sophisticated Analytical and Structural Elucidation of Maltotriose Hydrate
High-Resolution Chromatographic and Electrophoretic Techniques
Chromatographic and electrophoretic methods are essential for separating maltotriose (B133400) hydrate (B1144303) from mixtures and assessing its purity and compositional profile.
High-Performance Liquid Chromatography (HPLC) for Purity and Compositional Analysis
HPLC is a widely used technique for the analysis of carbohydrates, including maltotriose. It is employed to determine the purity of maltotriose hydrate and to analyze the composition of carbohydrate mixtures containing it. HPLC paired with refractive index detection (HPLC-RID) is a common setup for analyzing carbohydrates like maltotriose in samples such as wort. sigmaaldrich.com, sigmaaldrich.com This method allows for the separation and quantification of fermentable sugars, including fructose (B13574), glucose, maltose (B56501), and maltotriose. sci-hub.se The resolution between maltose and maltotriose is a critical system suitability requirement in some pharmacopoeial methods for maltose analysis by HPLC. shodex.com
HPLC methods for carbohydrate analysis often utilize specific columns, such as amino-bonded or amide columns, and employ mobile phases like acetonitrile/water gradients. sci-hub.se Detection limits for maltotriose in beer using HPLC with evaporative light scattering detection (ELSD) have been reported as low as 0.01 g/L, with good linearity and recovery rates. sci-hub.se Studies have also demonstrated the use of HPLC with flame ionization detection (FID) for the quantitative analysis of this compound, showing a linear response across a range of concentrations. activatedresearch.com
Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Oligosaccharide Profiling
Gas chromatography (GC) is another technique used for the analysis of oligosaccharides, although it typically requires derivatization steps for volatile analysis. researchgate.net GC has been used for the analysis of monosaccharide and linkage analysis in carbohydrates. researchgate.net While GC methods can have limitations in terms of separation time and sensitivity for oligosaccharides, advances in high-temperature columns and mass spectrometry detection have improved their capabilities for analyzing oligosaccharides with a higher degree of polymerization. researchgate.net GC profiling has been applied to analyze oligosaccharide monomers in complex samples. plos.org
Capillary Electrophoresis (CE) is a powerful separation technique known for its high resolving power, making it suitable for the analysis of various carbohydrates, including oligosaccharides. creative-biolabs.com, researchgate.net CE separates analytes based on their charge-to-mass ratios in a capillary tube under an electric field. creative-biolabs.com Since carbohydrates are often non-chromophoric, they are commonly derivatized with a fluorophore, such as 8-aminopyrene-1,3,6-trisulfonate (APTS) or 5-aminofluorescein, prior to CE analysis, enabling sensitive detection, often with laser-induced fluorescence (LIF). creative-biolabs.com, nih.gov, researchgate.net, frieslandcampinainstitute.com, researchgate.net CE-LIF methods have been developed for oligosaccharide profiling and mapping in various biological samples. nih.gov, researchgate.net, frieslandcampinainstitute.com The use of pH stacking in CE can further improve sensitivity for the analysis of simple sugars like this compound. nih.gov, researchgate.net, utas.edu.au, researchgate.net CE can also be coupled with mass spectrometry (MS) for enhanced identification and characterization of oligosaccharides. frieslandcampinainstitute.com
Thin-Layer Chromatography (TLC) for Reaction Product Monitoring and Identification
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective planar chromatographic technique used for the separation and identification of carbohydrates, including oligosaccharides like maltotriose. erndim.org, tandfonline.com, creative-biolabs.com, researchgate.net TLC is particularly useful for monitoring the products of enzymatic reactions involving maltooligosaccharides. asm.org, nih.gov, researchgate.net, researchgate.net By comparing the migration of reaction products to known standards of glucose, maltose, maltotriose, and higher maltooligosaccharides, researchers can identify the compounds formed during the reaction. asm.org, nih.gov, researchgate.net, researchgate.net, nih.gov Different solvent systems and detection reagents, such as sulfuric orcinol (B57675) staining or anisaldehyde reagent, are used to visualize the carbohydrate spots on the TLC plate. erndim.org, asm.org, tandfonline.com TLC can also be coupled with mass spectrometry for direct oligosaccharide profiling and identification. acs.org
Advanced Spectroscopic Methods for Structural Characterization
Spectroscopic techniques provide detailed information about the molecular structure, including glycosidic linkages, anomeric configuration, and conformational preferences of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage Analysis and Conformational Studies
NMR spectroscopy plays a critical role in the structural and conformational analysis of oligosaccharides. glycoforum.gr.jp, nih.gov Chemical shifts and spin-spin coupling constants obtained from NMR spectra are valuable for determining the composition of sugar residues and the positions and configurations of glycosidic linkages. glycoforum.gr.jp Databases of carbohydrate NMR data, such as Sugabase, facilitate the identification of oligosaccharides with known structural frameworks. glycoforum.gr.jp
NMR is also extensively used for studying the conformation of oligosaccharides in solution. glycoforum.gr.jp, nih.gov, diva-portal.org, frontiersin.org Since oligosaccharides are generally not crystallizable, solution-state NMR provides crucial information at atomic resolution. glycoforum.gr.jp The conformation of oligosaccharides is primarily characterized by the glycosidic torsion angles (phi, psi, and omega). glycoforum.gr.jp, diva-portal.org Nuclear Overhauser Effects (NOEs) and spin-spin coupling constants are used to determine these angles, providing insights into the flexibility around the glycosidic linkages. glycoforum.gr.jp, diva-portal.org, frontiersin.org Residual dipolar couplings (RDCs) are another useful NMR parameter for determining the conformation of oligosaccharides. glycoforum.gr.jp, diva-portal.org, frontiersin.org Recent advances in NMR techniques, including higher magnetic fields, cryogenic probes, and the use of isotopically labeled carbohydrates, have improved sensitivity and resolution, enabling more detailed structural and conformational studies. glycoforum.gr.jp, frontiersin.org, cdnsciencepub.com, nd.edu Combining NMR data with theoretical calculations, such as molecular dynamics simulations, is a common approach for describing oligosaccharide conformations. glycoforum.gr.jp, nih.gov, diva-portal.org, acs.org, researchgate.net, nih.gov
NMR spectroscopy can also be used to investigate the hydration of oligosaccharides and the role of water molecules in stabilizing specific conformations. nih.gov
Data from NMR studies on maltotriose (alpha-maltotriose) have been reported, including 1H and 13C NMR spectra. medchemexpress.com, hmdb.ca, chemicalbook.com These spectra provide characteristic signals that confirm the presence of the three glucose units linked by alpha-(1→4) glycosidic bonds.
Mass Spectrometry (MS) for Molecular Weight and Sequence Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural features of molecules, including oligosaccharides like maltotriose. By measuring the mass-to-charge ratio (m/z) of ions derived from the sample, MS can confirm the molecular weight of this compound. The theoretical exact mass of anhydrous maltotriose (C₁₈H₃₂O₁₆) is 504.16903 Da nih.gov. This compound (C₁₈H₃₄O₁₇) has a computed molecular weight of 522.5 g/mol and an exact mass of 522.17959961 Da nih.gov. The presence of a water molecule in the hydrate form contributes to this increased mass.
Tandem mass spectrometry (MS/MS), where selected ions are fragmented and the resulting fragments are analyzed, provides valuable information about the sequence and branching of oligosaccharides. Different fragmentation techniques, such as collision-induced dissociation (CID), can yield characteristic fragment ions corresponding to cleavages of glycosidic bonds. Analysis of these fragmentation patterns allows for the determination of the sequence of glucose units and the positions of the glycosidic linkages within the maltotriose molecule (alpha-(1->4)). Studies have shown that CID tandem MS can differentiate oligosaccharide isomers by generating distinct diagnostic fragment ions. rsc.org For instance, tandem MS analysis of maltotriose can show diagnostic ions indicating its presence. rsc.org
Mass spectrometry, particularly when coupled with chromatographic techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), enables the analysis of maltotriose in complex mixtures and provides detailed structural information. massbank.euacs.org Derivatization, such as trimethylsilylation, is often employed in GC-MS analysis of carbohydrates to increase volatility. massbank.eu
Biophysical Techniques for Investigating Solution Behavior and Interactions
Biophysical techniques provide insights into the behavior of this compound in solution, including its size, shape, and interactions with the solvent and other molecules.
Size-Exclusion Chromatography (SEC) for Molecular Weight Distribution and Homogeneity
Size-exclusion chromatography (SEC), also known as gel permeation chromatography (GPC), is a chromatographic technique that separates molecules based on their size in solution. For oligosaccharides like maltotriose, SEC is used to determine their molecular weight distribution and assess their homogeneity. ingenieria-analitica.com Molecules are separated as they pass through a porous stationary phase, with larger molecules eluting faster than smaller ones.
SEC is a standard method for analyzing carbohydrates and can be used to quantify maltotriose in various samples. celignis.comshodexhplc.com The resolution between maltose and maltotriose is a key parameter in SEC analysis of these sugars. shodexhplc.com The technique can be coupled with detectors such as refractive index detectors or evaporative light scattering detectors (ELSD) for quantification. ingenieria-analitica.comsci-hub.se
Laser Light Scattering (LLS) and Viscometry for Hydrodynamic Properties
Laser light scattering (LLS), including dynamic light scattering (DLS), and viscometry are techniques used to probe the hydrodynamic properties of molecules in solution. These properties are related to the size, shape, and interactions of the solute with the solvent.
DLS measures the size distribution of particles in solution by analyzing the fluctuations in scattered light caused by Brownian motion. While often applied to larger particles, DLS can provide information about the hydrodynamic size of maltotriose or maltotriose-conjugated systems. mdpi.comresearchgate.net For example, DLS measurements have been used to determine the hydrodynamic size of maltotriose-functionalized nanoparticles. mdpi.comresearchgate.net
Viscometry measures the viscosity of a solution, which is influenced by the size and shape of the solute molecules and their interactions with the solvent. Studies on aqueous solutions of saccharides, including maltotriose, have utilized viscometry to determine viscosity B-coefficients. oup.comoup.com These coefficients provide information about the solute-solvent interactions and the effect of the solute on the structure of water. Research indicates that maltotriose acts as a structure-forming solute in water, with its ability to do so increasing with the number of glucose residues in the oligosaccharide. oup.comoup.com
X-Ray Crystallography for Solid-State Structure Determination of Maltotriose and Related Hydrates
X-ray crystallography is a technique used to determine the three-dimensional arrangement of atoms in a crystalline solid. While obtaining high-quality crystals of oligosaccharides can be challenging, X-ray crystallography provides detailed information about the solid-state structure, including bond lengths, bond angles, and the conformation of the molecule, as well as the arrangement of water molecules in hydrate forms.
The crystal structures of various saccharides and their hydrates, including maltose monohydrate and cyclic oligosaccharide hydrates, have been determined using X-ray crystallography. acs.orgresearchgate.net These studies reveal the preferred conformations of the sugar rings and the glycosidic linkages in the solid state, as well as the network of hydrogen bonds involving the sugar hydroxyl groups and the water molecules. Although a specific crystal structure for this compound was not explicitly found in the search results, studies on related oligosaccharide hydrates provide a strong basis for understanding how crystallography would be applied to this compound to elucidate its precise solid-state structure and hydration patterns. acs.orgresearchgate.net
Theoretical and Computational Approaches to this compound Structure and Dynamics
Computational methods, such as molecular dynamics (MD) simulations, are essential tools for studying the structure, dynamics, and interactions of molecules like this compound at the atomic level.
Molecular Dynamics Simulations of Oligosaccharide Conformation and Water Interactions
Molecular dynamics simulations involve simulating the movement of atoms and molecules over time based on classical mechanics. These simulations can provide insights into the conformational flexibility of maltotriose in solution, the dynamics of its glycosidic linkages, and its interactions with surrounding water molecules. capes.gov.brrsc.org
Furthermore, MD simulations are crucial for understanding the hydration of oligosaccharides. They can show how water molecules interact with the hydroxyl groups of maltotriose, forming hydrogen bonds and influencing the local water structure. rsc.orgnih.govnih.gov Simulations can also explore the role of bridging water molecules in stabilizing specific conformations. nih.gov Studies have investigated the dynamics of maltooligomer-water solutions at different concentrations and temperatures, providing insights into phenomena like water diffusion and the plasticizing effect of water in carbohydrate matrices. rsc.orgresearchgate.net Computational studies, including MD simulations, have also been applied to understand the interaction of maltotriose with proteins, such as the maltose binding protein, exploring conformational changes upon ligand binding. nih.govacs.orgplos.orgplos.org
Computational analyses can also explore the impact of structural variations, such as polymorphisms in transporter proteins that interact with maltotriose, on substrate interactions and channel dynamics. nih.gov
| Technique | Information Provided |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, sequence |
| Tandem MS (MS/MS) | Fragmentation patterns for structural elucidation |
| Size-Exclusion Chromatography | Molecular weight distribution, homogeneity |
| Dynamic Light Scattering (DLS) | Hydrodynamic size, particle size distribution |
| Viscometry | Solution viscosity, solute-solvent interactions |
| X-Ray Crystallography | Solid-state 3D structure, atomic arrangement, hydration |
| Molecular Dynamics Simulations | Conformational dynamics, hydration, molecular interactions |
Mechanistic Enzymology and Biological Interactions of Maltotriose Hydrate
Interactions with Glycoside Hydrolases and Transferases
Glycoside hydrolases and transferases are key enzymes that act upon carbohydrates like maltotriose (B133400) hydrate (B1144303), either breaking them down or transferring glycosyl units to other molecules.
Substrate Specificity and Hydrolysis Kinetics of Alpha-Amylases on Maltotriose Hydrate
Alpha-amylases (EC 3.2.1.1) are endo-acting enzymes that hydrolyze internal α-(1→4) glycosidic bonds in starch and related polysaccharides, producing smaller oligosaccharides such as maltose (B56501) and maltotriose. While alpha-amylases primarily act on larger substrates, the interaction with this compound as a potential substrate or product is relevant. Studies investigating the action pattern of alpha-amylases on maltooligosaccharides of varying lengths, including maltotriose, provide insights into their substrate specificity and hydrolysis kinetics. For instance, the catalytic efficiency (kcat/Km) of alpha-amylase from Lactobacillus fermentum was shown to increase with chain length from maltose up to amylose, indicating a preference for longer maltooligosaccharides over shorter ones like maltotriose for hydrolysis researchgate.net. Alpha-amylase activity is responsible for the initial breakdown of starch into smaller oligosaccharides, including maltotriose mdpi.comnih.gov.
Activity of Alpha-Glucosidases and Invertases on this compound
Alpha-glucosidases (EC 3.2.1.20) are exo-acting enzymes that hydrolyze α-glucosidic bonds from the non-reducing end of oligosaccharides and polysaccharides, releasing glucose. Maltotriose, being an α-(1→4)-linked glucose trisaccharide, is a substrate for many alpha-glucosidases. These enzymes further break down maltotriose into glucose units, which can then be absorbed and utilized by cells frontiersin.org. While alpha-glucosidases act on maltotriose, invertases (β-fructofuranosidases, EC 3.2.1.26), which hydrolyze sucrose (B13894), typically show no detectable activity on maltotriose oup.com. Research has shown that alpha-glucosidases contribute significantly to the production of fermentable sugars, including glucose and maltotriose, from starch degradation researchgate.net.
Transglycosylation Reactions Involving this compound as an Acceptor Substrate
This compound can function as an acceptor substrate in transglycosylation reactions catalyzed by certain enzymes, such as amylomaltases (EC 2.4.1.25) and alpha-xylosidases. In transglycosylation, a glycosyl unit is transferred from a donor substrate to an acceptor molecule. Amylomaltases can catalyze the transfer of maltooligosyl units. Studies have used maltotriose as an acceptor substrate to determine the transglycosylation activity of amylomaltase sigmaaldrich.comottokemi.com. For instance, the amylomaltase from Thermus thermophilus HB8 shows high disproportionation activity on maltotriose, indicating its role as an efficient acceptor rug.nl. The enzyme's disproportionation activity on maltotriose was measured at 317 s⁻¹, highlighting its effectiveness as an acceptor compared to water rug.nl. In the case of Escherichia coli alpha-xylosidase, maltotriose has also been tested as an acceptor substrate in transxylosylation reactions, where a xylosyl unit is transferred unrc.edu.ar. The enzyme showed a preference for trisaccharide acceptors like maltotriose over disaccharide acceptors unrc.edu.ar.
Molecular Mechanisms of Cellular Uptake and Transport
The cellular uptake and transport of this compound are mediated by specific transport systems, which vary depending on the organism. These mechanisms ensure that maltotriose can enter cells to be metabolized or utilized for other biological processes.
Phosphotransferase System (PTS) Permease-Mediated Transport of Oligosaccharides
In many bacteria, including Enterococcus faecalis, the phosphotransferase system (PTS) plays a significant role in the uptake of carbohydrates. The PTS is a complex system that couples the transport of sugars with their phosphorylation. In E. faecalis, maltotriose is primarily transported into the cell by the maltose-specific PTS permease, MalT nih.govresearchgate.netresearchgate.netasm.orgnih.gov. This transport mechanism results in the phosphorylation of maltotriose, which arrives in the cell as maltotriose-6"-P nih.govresearchgate.netresearchgate.netnih.gov. The uptake of maltotriose via MalT is significantly reduced in malT mutants nih.govresearchgate.netnih.gov. While E. faecalis also possesses an ABC transporter (MdxEFG-MsmX) for maltodextrins, maltotriose is mainly transported by the PTS permease nih.govresearchgate.netresearchgate.netnih.gov. The intracellular maltotriose-6"-P is subsequently dephosphorylated by the phosphatase MapP nih.govresearchgate.netresearchgate.netasm.org.
In Saccharomyces cerevisiae, the transport of maltotriose is crucial for its utilization during fermentation, particularly in brewing. Different transporter types are involved in maltose and maltotriose uptake in ale and lager strains core.ac.ukvtt.fi. The Agt1 transporter is a dominant maltose/maltotriose transporter in some S. cerevisiae strains core.ac.ukvtt.firesearchgate.net. Efficient transport across the plasma membrane is considered a rate-limiting step in the utilization of maltose and maltotriose by yeast core.ac.ukresearchgate.net. Studies have shown that strains with constitutive expression of the AGT1 permease exhibit higher uptake rates of maltotriose researchgate.net.
In Gram-negative bacteria like Escherichia coli, maltodextrins, including maltotriose, are transported across the outer membrane via maltoporins like LamB, and then across the inner membrane by maltodextrin (B1146171) transporters researchgate.netnih.gov. The maltose regulon, which includes genes for these transporters, is induced by maltotriose sigmaaldrich.com. Maltotriose-conjugated molecules can be internalized into the cytoplasm of E. coli mediated by components of the maltose regulon, demonstrating how this transport system can be utilized for cellular delivery researchgate.netnih.gov.
ATP-Binding Cassette (ABC) Transporter Systems for Maltodextrin Uptake
ATP-Binding Cassette (ABC) transporters represent a large superfamily of membrane proteins found across all domains of life, responsible for the active transport of a diverse array of substrates, including sugars, ions, peptides, and proteins, utilizing the energy derived from ATP hydrolysis. scispace.comnih.gov In the context of carbohydrate metabolism, specific ABC transporters are involved in the uptake of maltodextrins, which are glucose polymers of varying lengths, including maltotriose. nih.govresearchgate.netasm.org
In Escherichia coli, the MalFGK₂-E system is a well-characterized ABC transporter that serves as a model for importer systems. scispace.comnih.gov This system comprises the transmembrane domains MalF and MalG, the nucleotide-binding domains MalK (forming a homodimer), and a periplasmic maltose-binding protein (MalE). scispace.comnih.gov MalE is crucial for substrate capture and delivery to the transporter, triggering its ATPase activity and facilitating the unidirectional import of maltodextrins, including maltotriose, into the cytoplasm. nih.govresearchgate.net The affinity of MalE for various maltodextrins, including maltotriose, is typically in the micromolar range. nih.gov
In Enterococcus faecalis, maltodextrins with a degree of polymerization (DP) of 3 to 7 are taken up by either a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) permease or an ABC transporter system designated MdxEFG-MsmX. asm.orgresearchgate.net While maltotriose (DP 3) is primarily transported by the PTS permease, residual uptake of the trisaccharide is catalyzed by the MdxEFG-MsmX ABC transporter. asm.orgresearchgate.net This ABC transporter mainly (or exclusively) facilitates the uptake of longer maltodextrins, such as maltotetraose (B33255) (DP 4) and up to maltoheptaose (B131047) (DP 7). asm.orgresearchgate.net The MdxEFG-MsmX transporter consists of the substrate-binding protein MdxE, the integral membrane proteins MdxF and MdxG, and the ATP-binding protein MsmX. asm.org
Characterization of Specific Permeases (e.g., AGT1, MalT, MTY1) in this compound Translocation
Beyond ABC transporters, other specific permeases are involved in the translocation of maltotriose across cellular membranes, particularly in yeast and bacteria.
In Saccharomyces cerevisiae, maltotriose utilization is crucial for industrial processes like brewing. nih.govnih.gov Several α-glucoside transporters have been implicated in maltotriose uptake, including AGT1, MALx1 (such as MAL31 and MAL61), and MTY1. nih.govnih.govnih.gov
The AGT1 permease, an H⁺ symporter and a member of the Major Facilitator Superfamily (MFS), is known for its broad substrate specificity, transporting trehalose (B1683222), sucrose, maltose, and maltotriose. nih.govnih.govmdpi.com AGT1 exhibits a lower affinity for maltotriose compared to trehalose and sucrose, with reported Km values for maltotriose ranging from approximately 20 to 36 mM. nih.govnih.gov Studies have identified key charged amino acid residues within AGT1, such as Glu-120, Asp-123, Glu-167, and Arg-504, that are essential for maltotriose transport and fermentation. nih.gov Mutation of Arg-504 or Glu-120 can significantly impair or abolish maltotriose consumption. nih.gov AGT1 expression is often found in brewing strains and is regulated by mechanisms involving the maltose transcriptional activator. nih.govnih.gov
The MalT protein in Enterococcus faecalis functions as a maltose-specific permease within the phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS). asm.orgresearchgate.netasm.org This system is the primary route for maltotriose uptake in E. faecalis, leading to the phosphorylation of intracellular maltotriose to maltotriose-6″-phosphate upon entry. asm.orgresearchgate.netasm.orgnih.gov A mutant lacking functional MalT shows significantly reduced growth on maltotriose, highlighting the permease's primary role in its transport in this organism. asm.orgresearchgate.net
In Saccharomyces carlsbergensis (a strain of Saccharomyces pastorianus), a novel gene encoding a maltotriose transporter, designated MTY1, has been identified. nih.govresearchgate.net MTY1 shares homology with MAL31 and AGT1 but exhibits an intermediate substrate specificity, transporting maltose, maltotriose, turanose, and trehalose. nih.gov Notably, Mty1p displays a higher affinity for maltotriose than for maltose, a characteristic that distinguishes it from other known α-glucoside transporters in Saccharomyces. nih.govresearchgate.net Functional expression of MTY1 can restore growth on both maltose and maltotriose in yeast strains lacking other known maltose transporters. nih.govresearchgate.net
Here is a summary of the characteristics of these maltotriose transporters:
| Permease | Organism | Transport System Type | Primary Substrates (includes Maltotriose) | Key Features |
| AGT1 | Saccharomyces cerevisiae | H⁺ Symporter (MFS) | Maltotriose, Maltose, Trehalose, Sucrose | Broad specificity, lower affinity for maltotriose, essential residues identified nih.govnih.govmdpi.comnih.gov |
| MalT | Enterococcus faecalis | PTS Permease | Maltotriose, Maltose | Primary transporter in E. faecalis, leads to phosphorylation asm.orgresearchgate.netasm.orgnih.gov |
| MTY1 | Saccharomyces pastorianus | H⁺ Symporter (MFS) | Maltotriose, Maltose, Turanose, Trehalose | Higher affinity for maltotriose than maltose nih.govresearchgate.net |
| MdxEFG-MsmX | Enterococcus faecalis | ABC Transporter | Maltotetraose, Maltotriose (residual) | Primarily transports longer maltodextrins asm.orgresearchgate.net |
| MalEFGK₂-E | Escherichia coli | ABC Transporter | Maltotriose, Maltodextrins | Model ABC importer, requires periplasmic MalE scispace.comnih.govresearchgate.net |
Intracellular Metabolism and Dephosphorylation Pathways of this compound Derivatives
Upon entry into the cell, maltotriose and its derivatives undergo intracellular metabolic processes, which can include dephosphorylation, particularly in organisms utilizing PTS for transport.
In Enterococcus faecalis, where maltotriose is primarily transported by the MalT PTS permease, it enters the cell as maltotriose-6″-phosphate. asm.orgresearchgate.netasm.orgnih.gov This phosphorylated form is then intracellularly dephosphorylated by a specific phosphatase, MapP. researchgate.netasm.orgnih.govnih.govnih.gov MapP is also known to dephosphorylate maltose-6′-phosphate. researchgate.netnih.govnih.gov The dephosphorylation of maltotriose-6″-phosphate by MapP yields intracellular maltotriose, which can then be further catabolized. nih.govnih.gov The efficiency of MapP in dephosphorylating maltotriose-6″-phosphate is comparable to its activity on maltose-6′-phosphate. nih.gov
In Escherichia coli, intracellular metabolism of maltodextrins, including maltotriose, involves several enzymes controlled by the transcriptional activator MalT. researchgate.netasm.org While maltotriose itself is the inducer for the mal regulon, its intracellular concentration is influenced by the activity of enzymes like amylomaltase (MalQ) and maltodextrin phosphorylase (MalP). researchgate.netasm.org MalQ can produce a mixture of maltodextrins and glucose from linear maltodextrins. asm.org MalP removes glucosyl residues from the non-reducing end of maltodextrins via phosphorolysis, yielding α-glucose-1-phosphate. asm.org The interplay of these enzymes affects the levels of intracellular maltotriose. researchgate.netasm.org Endogenous production of maltotriose can also occur from glycogen (B147801) degradation. researchgate.netasm.orgtandfonline.com
In Saccharomyces cerevisiae, intracellular maltotriose is typically hydrolyzed into glucose units by intracellular α-glucosidases (maltases) after being transported into the cell. howtobrew.comcibd.org.uk This breakdown into glucose is necessary before the sugar can enter glycolysis for fermentation. howtobrew.com
Biosignaling and Receptor Interactions
Maltotriose is not only a metabolic substrate but also acts as a signaling molecule, interacting with specific receptors and influencing gene expression.
Ligand Binding Studies to Human Sweet Taste Receptor Subunits (hT1R2/hT1R3)
Maltotriose has been identified as a ligand for the human sweet taste receptor, a heteromeric complex composed of the hT1R2 and hT1R3 subunits. oup.comnih.govnih.govresearchgate.net This receptor is known to recognize a wide variety of sweet compounds. oup.com
Comparative studies on the relative sweetness of various saccharides have shown that maltotriose has a discriminability profile similar to that of glucose and maltose on a molar basis. oup.comnih.govresearchgate.net This suggests that the degree of polymerization for short α-1,4-linked glucose-based saccharides (DP 1-3) may not significantly affect their sweetness intensity. oup.com While mono- and disaccharides were traditionally considered the primary ligands for the sweet taste receptor, findings with maltotriose demonstrate that oligosaccharides of DP 3 are also capable of eliciting a sweet taste via hT1R2/hT1R3. oup.comnih.gov
Induction Mechanisms of Microbial Operons (e.g., Maltose Regulon in Escherichia coli) by Maltotriose Conjugates
In bacteria, particularly Escherichia coli, maltotriose plays a critical role as the inducer molecule for the maltose regulon. researchgate.netcaister.comasm.orgpsu.edunih.gov The maltose regulon comprises genes encoding proteins involved in the uptake and metabolism of maltose and maltodextrins. researchgate.netasm.orgpsu.edu
The expression of the E. coli maltose regulon is positively controlled by the transcriptional activator protein MalT. researchgate.netcaister.comasm.orgpsu.edunih.gov MalT requires the presence of maltotriose and ATP to bind to the mal promoter DNA and activate transcription initiation. caister.comasm.orgnih.govembopress.org While all maltodextrins, including maltose, can induce the regulon in vivo, in vitro studies have shown that maltotriose is the specific maltodextrin that activates purified MalT protein. researchgate.netasm.org
The binding of maltotriose and ATP induces the multimerization of MalT, which is essential for its cooperative binding to the mal promoters and subsequent transcriptional activation. embopress.orgnih.gov In the absence of maltotriose, MalT is largely monomeric and inactive. nih.gov Mutations in the malT gene can lead to constitutive expression of the maltose regulon, and some of these mutant MalT proteins exhibit activity even without exogenous maltotriose, often showing increased affinity for maltotriose. asm.orgpsu.edu
The intracellular level of maltotriose, the inducer, is influenced by the activity of enzymes involved in maltodextrin metabolism and can also be generated endogenously from glycogen degradation. researchgate.netasm.orgtandfonline.compsu.eduoup.com This endogenous production allows for a basal level of mal gene induction even when external maltodextrins are absent. caister.comoup.com
Here is a summary of the key components and interactions in the E. coli maltose regulon induction:
| Component | Role | Interaction with Maltotriose | Outcome of Interaction |
| Maltotriose | Inducer molecule | Binds to MalT protein | Activates MalT, promotes multimerization researchgate.netcaister.comasm.orgnih.govembopress.orgnih.gov |
| MalT protein | Transcriptional activator of maltose regulon | Requires maltotriose and ATP for activity/binding | Binds mal promoters, activates transcription caister.comasm.orgnih.govembopress.org |
| ATP | Co-factor for MalT activity | Required alongside maltotriose for MalT function | Essential for MalT binding to DNA and activation nih.govembopress.org |
| mal promoter DNA | Binding site for activated MalT | Bound by MalT in the presence of maltotriose/ATP | Initiation of transcription of maltose regulon genes nih.govembopress.org |
| Maltose Regulon | Genes encoding maltodextrin transport and metabolism proteins | Induced by activated MalT | Expression of proteins for maltodextrin utilization researchgate.netasm.orgpsu.edu |
Role of Maltotriose Hydrate in Microbial Fermentation and Biotechnology
Fermentation Kinetics and Metabolic Pathways in Saccharomyces cerevisiae
Saccharomyces cerevisiae, commonly known as baker's or brewer's yeast, is a primary microorganism involved in the fermentation of maltotriose (B133400). However, the utilization of maltotriose by S. cerevisiae is often less efficient compared to glucose and maltose (B56501), and in some strains, it may not be fully consumed, leading to residual sugars in the final product researchgate.netnih.govnih.gov.
The metabolism of maltotriose in S. cerevisiae involves its transport across the cell membrane and subsequent hydrolysis into glucose units by intracellular α-glucosidases (maltase) frontiersin.orgcsic.es. The glucose is then channeled into the glycolytic pathway for fermentation.
Factors Influencing Maltotriose Hydrate (B1144303) Utilization in Yeast Fermentations
Several factors influence the rate and extent of maltotriose utilization by S. cerevisiae during fermentation:
Yeast Strain: Different S. cerevisiae strains exhibit varying capacities for maltotriose uptake and fermentation. Lager yeast strains, for instance, have been shown to utilize maltotriose faster than ale yeast strains under various fermentation conditions tandfonline.comtandfonline.comcapes.gov.br. The presence and expression levels of specific maltotriose transporters, such as AGT1, are key determinants of this variability nih.govnih.govresearchgate.net.
Sugar Preference and Repression: Glucose is the preferred carbon source for S. cerevisiae. The presence of glucose represses the expression of genes involved in the metabolism of alternative sugars like maltose and maltotriose, leading to a lag phase in their utilization until glucose is depleted nih.govnih.govcore.ac.uk. Maltose is generally consumed before maltotriose, and maltose can also inhibit maltotriose transport due to competition for the same transporters nih.govnih.gov.
Environmental Conditions: Fermentation temperature, pitching rate (yeast inoculum size), aeration (oxygen availability), and agitation can influence maltotriose uptake tandfonline.comtandfonline.comcapes.gov.br. Enhanced maltotriose assimilation has been observed with increased temperature, pitching rate, agitation, and oxygen supply tandfonline.comtandfonline.comcapes.gov.br. Conversely, low pH, high initial wort osmotic pressure, and high ethanol (B145695) concentrations can reduce maltotriose uptake tandfonline.comtandfonline.comcapes.gov.br.
Table 1: Factors Influencing Maltotriose Utilization in S. cerevisiae Fermentations
| Factor | Effect on Maltotriose Utilization | References |
| Yeast Strain | Varies significantly | nih.govnih.govtandfonline.comtandfonline.comcapes.gov.brresearchgate.net |
| Glucose Presence | Repression, delayed uptake | nih.govnih.govcore.ac.uk |
| Maltose Presence | Preferred uptake, potential inhibition | nih.govnih.gov |
| Increased Temperature | Enhanced uptake | tandfonline.comtandfonline.comcapes.gov.br |
| Increased Pitching Rate | Enhanced uptake, alleviates inhibitory effects | tandfonline.comtandfonline.comcapes.gov.br |
| Agitation | Enhanced uptake (lager strains) | tandfonline.comtandfonline.comcapes.gov.br |
| Oxygen Supply | Enhanced assimilation | tandfonline.comtandfonline.comcapes.gov.br |
| Low pH | Reduced uptake | tandfonline.comtandfonline.comcapes.gov.br |
| High Osmotic Pressure | Reduced uptake | tandfonline.comtandfonline.comcapes.gov.br |
| High Ethanol Levels | Reduced uptake | tandfonline.comtandfonline.comcapes.gov.br |
| Assimilable Nitrogen/Cations | No detectable effect (in some studies) | tandfonline.comtandfonline.com |
Genetic and Metabolic Engineering of Yeast Strains for Enhanced Maltotriose Hydrate Fermentation Efficiency
Improving maltotriose fermentation is a significant goal in brewing and other industrial processes utilizing starch hydrolysates. Genetic and metabolic engineering strategies have been employed to enhance the ability of S. cerevisiae strains to utilize maltotriose:
Transporter Engineering: Since maltotriose transport into the cell is often the rate-limiting step researchgate.netnih.govcore.ac.uknih.gov, modifying or overexpressing maltotriose transporter genes, such as AGT1, has shown promise in increasing uptake rates researchgate.netnih.govnih.gov. Some industrial strains have defective AGT1 promoters, and modifying these can improve maltotriose fermentation nih.gov. Novel chimeric transporters with enhanced maltotriose transport capabilities have also been engineered plos.org.
Intracellular Hydrolysis: While intracellular hydrolysis by α-glucosidases is generally not the rate-limiting step, studies have shown that overexpression of the intracellular form of invertase (SUC2) can also lead to efficient maltotriose hydrolysis and fermentation, suggesting an unexpected overlap in sucrose-maltotriose metabolism nih.gov.
Evolutionary Engineering: Adaptive evolution experiments, such as prolonged chemostat cultivation under carbon limitation, have been used to select for yeast strains with improved maltotriose fermentation kinetics frontiersin.org.
Impact of this compound Consumption on Ethanol Yield and Fermentation Performance in Industrial Processes
Efficient maltotriose consumption directly impacts the performance of industrial fermentations, particularly in brewing:
Ethanol Yield: Complete fermentation of maltotriose contributes to higher ethanol yields, as it is a significant source of fermentable sugar in wort nih.govcore.ac.ukmdpi.com. Incomplete utilization leads to lower ethanol production nih.govnih.gov.
Beer Quality: Residual maltotriose in beer can lead to undesirable sweetness and atypical flavor profiles nih.govnih.govcore.ac.uk. Complete fermentation ensures a drier, more fully attenuated beer with the intended flavor characteristics nih.govnih.govcore.ac.uk.
This compound as a Substrate for Other Microorganisms
Beyond Saccharomyces cerevisiae, other microorganisms can also utilize maltotriose as a substrate, playing roles in various biotechnological applications and biological contexts.
Utilization by Lactic Acid Bacteria in Food Fermentations
Lactic acid bacteria (LAB) are widely used in food fermentations, including the production of sourdough, yogurt, and other fermented products. While some LAB primarily ferment glucose, fructose (B13574), and sucrose (B13894), certain strains can also utilize maltose and, to a lesser extent, maltotriose mdpi.comnih.gov.
In sourdough fermentation, LAB and yeasts interact, with LAB contributing to acidification and flavor development mdpi.comnih.gov. Some amylolytic LAB strains can hydrolyze starch into smaller sugars, including maltotriose researchgate.netird.fr. While some LAB may not efficiently ferment maltotriose, its production by amylolytic LAB can make it available for co-fermentation by yeasts or other microorganisms present in the microbial community researchgate.netird.fr. The ability of LAB to utilize maltotriose can influence the final sugar profile and acidity of fermented foods mdpi.com.
Catabolism by Specific Bacterial Species (e.g., Enterococcus faecalis) and its Physiological Implications
Enterococcus faecalis, a Gram-positive bacterium found in the human gastrointestinal tract and a common cause of nosocomial infections, can utilize maltodextrins, including maltotriose, as carbon and energy sources nih.govresearchgate.netasm.org. The utilization of maltodextrins by E. faecalis has been linked to its ability to colonize mammalian hosts and its virulence nih.govasm.orgresearchgate.netnih.gov.
The uptake of maltotriose in E. faecalis primarily occurs via a phosphoenolpyruvate:carbohydrate phosphotransferase system (PTS) permease, MalT nih.govresearchgate.netasm.org. Intracellular maltotriose-6″-phosphate is then dephosphorylated by the phosphatase MapP nih.govresearchgate.netasm.org. While maltotetraose (B33255) and longer maltodextrins are mainly transported by an ABC transporter (MdxEFG-MsmX), maltotriose is preferentially taken up by the PTS system nih.govresearchgate.netasm.org.
The catabolism of maltotriose in E. faecalis involves enzymes like the maltodextrin (B1146171) hydrolase MmdH and the α-1,6-glucosidase GmdH, which are involved in breaking down α-1,4 and α-1,6 linkages in maltodextrins nih.gov. The ability of E. faecalis to metabolize maltodextrins, including maltotriose, is regulated by transcriptional regulators like MalR and CcpA researchgate.netnih.gov. This metabolic capability is considered important for E. faecalis survival and proliferation in environments rich in starch degradation products nih.govresearchgate.netnih.gov.
Bioconversion of this compound to Value-Added Biofuels and Biochemicals
This compound serves as a key fermentable sugar in the production of biofuels, such as ethanol, and various biochemicals through microbial bioconversion. chemimpex.com In brewing, for instance, maltotriose is a significant component of wort, typically comprising around 18% of the total carbohydrates. byo.com Yeasts, particularly Saccharomyces cerevisiae, are capable of fermenting maltotriose into ethanol and carbon dioxide. byo.com
The efficiency of maltotriose fermentation is critical for maximizing ethanol yield and minimizing residual sugars in the final product. nih.govnewfoodmagazine.com In some fermentation processes, particularly those using high-gravity worts, the complete utilization of maltotriose can be challenging, potentially leading to economic losses and impacting product quality. nih.govnewfoodmagazine.com
Beyond ethanol, the bioconversion of this compound can lead to the production of other value-added biochemicals. While the search results primarily highlight its role in ethanol fermentation, the broader application of carbohydrates in microbial metabolism suggests potential for diverse biochemical production. For example, microbial fermentation of carbohydrates can yield organic acids, enzymes, and other valuable compounds. roquette.comnih.gov Alpha-amylases, key enzymes in the breakdown of starch to sugars like maltotriose, are themselves products of biotechnology and are crucial for efficient bioconversion processes. whiterose.ac.ukresearchgate.net
Process Optimization and Scalability of this compound Fermentation
Optimizing the fermentation of this compound is essential for improving the efficiency and economic viability of industrial biotechnology processes. This involves addressing factors that influence microbial uptake and metabolism of this sugar.
Strategies for Efficient this compound Fermentation in High-Gravity Wort Systems
High-gravity (HG) and very-high-gravity (VHG) wort systems, characterized by increased sugar concentrations, offer economic and environmental advantages but present challenges for complete maltotriose utilization. nih.govnewfoodmagazine.com Residual maltotriose is a common issue in such fermentations. nih.govcore.ac.uk
Efficient transport of maltotriose into the yeast cell is a rate-limiting factor. core.ac.uk Saccharomyces cerevisiae utilizes specific transporters, such as Agt1, for the uptake of maltose and maltotriose. nih.govcore.ac.uk Studies have shown that improving the activity or expression of these transporters can significantly enhance maltotriose fermentation in HG and VHG worts. nih.govcore.ac.uk For instance, modifying lager yeast strains to repair or enhance the expression of the AGT1 gene has led to faster and more complete fermentation, resulting in higher ethanol yields and less residual maltose and maltotriose. nih.govcore.ac.uk
Another strategy involves optimizing fermentation parameters such as pH and the concentration of certain cations. The fermentation of maltotriose is strongly dependent on pH, with an optimum typically around 5.0. crescentcitybrewtalk.com The presence of cations like potassium, ammonium, magnesium, and zinc can stimulate maltotriose uptake and fermentation. crescentcitybrewtalk.com
| Factor | Effect on Maltotriose Fermentation (in metal-free buffer) | Optimum/Stimulatory Conditions |
| pH | Strongly dependent | ~5.0 (Activity diminishes above 7.2) crescentcitybrewtalk.com |
| Potassium (K+) | Stimulates utilization at pH ≤ 5.0 | Higher concentration needed at lower pH (e.g., pH 3.5 vs 5.1) crescentcitybrewtalk.com |
| Ammonium (NH4+) | Substantial stimulation | - crescentcitybrewtalk.com |
| Magnesium (Mg++) | Substantial stimulation | - crescentcitybrewtalk.com |
| Zinc (Zn++) | Substantial stimulation | - crescentcitybrewtalk.com |
Furthermore, the presence of high concentrations of glucose and fructose can repress the fermentation of maltose and maltotriose, potentially leading to stuck fermentations. byo.com Strategies to manage sugar profiles and the timing of sugar additions can mitigate this effect. byo.com
Development of Continuous and Fed-Batch Fermentation Systems for Optimized this compound Assimilation
Continuous and fed-batch fermentation systems offer advantages for optimizing this compound assimilation compared to traditional batch fermentation. google.comgoogle.comresearchgate.net
In batch fermentation, sugar consumption is sequential, with glucose being metabolized first, followed by maltose, and then maltotriose. psu.edu This can result in a lag phase before maltotriose utilization begins and potentially incomplete fermentation. core.ac.ukpsu.edu
Continuous fermentation systems, where fresh medium is continuously added and fermented broth is removed, can maintain yeast cells in a highly active state and potentially improve the utilization of less preferred sugars like maltotriose. psu.edulboro.ac.uk Immobilized yeast bioreactor systems in continuous fermentation have shown efficient consumption of maltotriose. psu.edu
Fed-batch fermentation involves the gradual addition of substrate during the fermentation process. google.comresearchgate.net This approach allows for better control of sugar concentrations, preventing glucose repression and promoting the efficient uptake and fermentation of maltotriose. researchgate.net By controlling the feed rate, the concentration of rate-limiting substrates can be managed, leading to increased biomass concentration and improved fermentation performance. researchgate.net This method is commonly used in industrial yeast production. google.com
The development of optimized fermentation systems, whether continuous or fed-batch, coupled with strategies to enhance maltotriose transport and manage sugar metabolism, is crucial for maximizing the efficiency of bioprocesses utilizing this compound.
Advanced Materials Science and Engineering Applications of Maltotriose Hydrate
Incorporation into Polymeric Systems and Smart Materials
The integration of maltotriose (B133400) hydrate (B1144303) into polymeric structures can impart desirable properties, such as enhanced hydrophilicity, biocompatibility, and the ability to form ordered assemblies or responsive materials.
Synthesis and Characterization of Carbohydrate-Polypeptoid Block Copolymers for Controlled Assemblies
Amphiphilic block copolymers containing carbohydrate segments like maltotriose and thermoresponsive polypeptoid segments have been synthesized for the creation of controlled assemblies, such as vesicles. One such example involves the synthesis of maltotriose-b-poly(N-n-propylglycine) (PnG) block copolymers. The synthesis typically involves conjugating alkyne-functionalized maltotriose, serving as the hydrophilic block, to azide-functionalized PnG via copper-catalyzed azide-alkyne cycloaddition. acs.org Characterization techniques, such as matrix-assisted laser desorption/ionization–time-of-flight mass spectrometry (MALDI-TOF-MS), confirm the successful formation of the block copolymer with a narrow molecular weight distribution. acs.org These copolymers are designed to self-assemble in aqueous solutions, forming well-defined nanostructures. acs.org
Fabrication of Thermoresponsive Polymer Vesicles with Selective Solute Permeability using Maltotriose Hydrate
Maltotriose-based block copolymers have been utilized to fabricate thermoresponsive polymer vesicles that exhibit selective permeability to solutes. acs.org These vesicles are formed through the self-assembly of amphiphilic copolymers where the polypeptoid block exhibits a lower critical solution temperature (LCST)-like behavior, acting as a thermoresponsive hydrophobic segment. acs.orgrsc.org The self-assembly process can lead to the formation of vesicular structures with a distinct bilayer membrane. acs.org Studies on the permeability of these vesicles using fluorescent dyes with varying electrical charges and hydrophobicity have demonstrated selective transport. acs.org Notably, the vesicles have shown preferential permeability to cationic and neutral fluorophores while being largely impermeable to anionic fluorophores, attributed to electrostatic repulsion with the bilayer. acs.org The permeability of neutral fluorophores has also been observed to increase with increasing log P values. acs.org This selective permeability, influenced by factors like electrical charge and hydrophobicity, suggests potential applications for these vesicles as nanoreactors or controlled release systems. acs.org
Development of Functional Glycoconjugates and Modified Biomacromolecules
This compound can be conjugated to proteins and other biomacromolecules or used to modify material surfaces, enhancing their functional properties for various applications.
This compound Conjugation to Proteins for Enhanced Solubility and Thermal Stability (e.g., Myofibrillar Proteins)
Glycation, the covalent attachment of carbohydrates like maltotriose to proteins, has been explored as a method to improve protein functionality, particularly solubility and thermal stability. Research has investigated the conjugation of maltotriose to chicken myofibrillar proteins (Mfs) through the Maillard reaction to enhance their solubility in low ionic strength media. jst.go.jp Optimal conditions for this glycation process have been determined to yield functional glycated Mfs. jst.go.jp The conjugation of maltotriose to myofibrillar proteins has been shown to improve their thermal stability, potentially due to the restrained thermal aggregation of protein components like myosin and increased hydration resulting from the hydroxyl groups of the attached sugar. jst.go.jp This enhanced solubility and thermal stability are crucial for incorporating myofibrillar proteins into various food and non-food applications.
Data on the effect of glycation on myofibrillar protein solubility in different NaCl concentrations illustrates this enhancement:
| Sample | Solubility (0.5 M NaCl, pH 7.5) |
| Native Chicken Mfs | 62.1 ± 15.4% |
| Glycated Chicken Mfs (3 h) | 54.0 ± 4.3% |
| Glycated Chicken Mfs (38.5 h) | 62.3 ± 4.6% |
Note: Data is representative and derived from research findings on chicken myofibrillar proteins glycated with maltotriose. jst.go.jp
Chemical Modification of Graphene Oxide Membranes with Saccharides for Tunable Permeation
Research in modifying graphene oxide (GO) membranes to control their permeation properties is an active area. GO membranes possess unique characteristics, including abundant oxygen-containing functional groups and a layered structure, which can facilitate rapid proton transport along the basal plane. nih.govwhiterose.ac.uk Modifications of GO membranes with various materials, such as polymers like polyethyleneimine (PEI) or small molecules, have been explored to tune interlayer spacing and chemical environment, thereby influencing water flux and solute rejection for applications like desalination and removal of contaminants. whiterose.ac.ukrsc.orgmdpi.comresearchgate.net While the modification of GO membranes with different chemical entities for tunable permeation is well-documented, specific research focusing on the direct chemical modification of graphene oxide membranes with saccharides, including this compound, for the explicit purpose of achieving tunable permeation was not prominently found in the consulted literature. However, the principle of modifying GO with organic molecules to influence its properties suggests that saccharide modification could be a potential avenue for future research in tailoring GO membrane performance.
Preparation of Modified Anionic Surfactant Vesicles with Surface-Adsorbed Carbohydrates
Carbohydrates, including oligosaccharides, have been used to modify the surface of surfactant vesicles to create functional nanomaterials. Studies have reported the preparation of catanionic surfactant vesicles (formed from mixtures of anionic and cationic surfactants) with surface-adsorbed carbohydrates or glycoconjugates. researchgate.netresearchgate.net These modified vesicles serve as platforms for studying glycan-protein interactions and can be potentially used in applications like glycomic arrays or as scaffolds for enzymatic modifications. researchgate.netresearchgate.net The functionalization is often achieved by exposing the surfactant vesicles to hydrophobically-modified glycoconjugates, which spontaneously insert into the vesicle bilayer through hydrophobic interactions, making the carbohydrate moieties bioavailable on the surface. researchgate.net While the literature specifically highlights catanionic vesicles, the concept of modifying surfactant assemblies with carbohydrates is relevant to developing functional materials with tailored surface properties.
Role in Stabilizing and Formulating Research-Grade Biomedical and Industrial Reagents
The application of this compound in the stabilization and formulation of research-grade reagents is primarily driven by its protective effects on sensitive biomolecules and its compatibility with various analytical and biochemical procedures. Its capacity to interact with water and form amorphous matrices makes it a valuable component in preserving the integrity and activity of labile substances.
Function as an Excipient and Stabilizer in Analytical and Biochemical Formulations
This compound is recognized for its function as an excipient and stabilizer in the formulation of pharmaceuticals and nutraceuticals, a role that extends to research-grade analytical and biochemical formulations chemimpex.comchemimpex.com. As an excipient, it can enhance the solubility and bioavailability of active ingredients chemimpex.comchemimpex.com. Its use in drug formulations, including as a potential component of drug delivery systems, highlights its compatibility with biological substances chemsynlab.com.
A key aspect of maltotriose's stabilizing capability lies in its high hydration number, enabling it to readily interact with and retain water through hydrogen bonds google.com. This property is particularly beneficial in formulations subjected to dehydration processes such as spray-drying and freeze-drying (lyophilization) google.com. During lyophilization, stabilizers like maltotriose act as cryoprotectants and lyoprotectants, protecting proteins by replacing water and forming hydrogen bonds semanticscholar.orgnih.gov. Furthermore, excipients can create a glassy matrix, which helps to reduce protein-protein interactions and limit protein mobility in solid formulations, thereby enhancing stability semanticscholar.org. Unlike some other disaccharides such as sucrose (B13894) and trehalose (B1683222), maltotriose exhibits a lower tendency to crystallize, which can be advantageous for maintaining the stability of amorphous formulations during dehydration google.com. Studies have indicated that maltotriose can provide significant cryoprotective effects on liposomes during the lyophilization process researchgate.net. Trisaccharides, including maltotriose, are classified among effective lyoprotectants utilized for preserving protein stability during freeze-drying nih.govresearchgate.net. This compound is also utilized directly as a biochemical reagent in life science research medchemexpress.com.
Future Perspectives and Emerging Research Avenues for Maltotriose Hydrate
Exploration of Untapped Enzymatic Transformations and Novel Biosynthetic Routes
Future research on maltotriose (B133400) hydrate (B1144303) includes exploring novel enzymatic transformations and biosynthetic pathways. Enzymes capable of forming or modifying the glycosidic bonds in maltotriose and other alpha-glucans are of significant interest csic.espsu.edu. Discovering and characterizing new enzymes with unique specificities could lead to more efficient and selective methods for synthesizing maltotriose or its derivatives. For instance, studies on microbial alpha-glucosidases have shown potential for transglycosylation reactions to produce various oligosaccharides, including those containing alpha-(1->6) linkages, from substrates like maltose (B56501) researchgate.net. Further investigation into these and other enzymatic systems could reveal novel routes for maltotriose production or for generating modified maltotriose structures with potentially altered properties. The identification of enzymes involved in alternative glycogen (B147801) biosynthesis pathways also highlights the complexity and potential for discovering new enzymatic activities related to glucose polymers csic.es. The adaptability of enzymatic processes in various biotechnological applications, including food processing, underscores the potential for exploring novel enzymatic routes for carbohydrate transformations researchgate.net.
Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Analysis
Advanced spectroscopic and imaging techniques hold significant promise for studying the mechanisms involving maltotriose hydrate in real time. Techniques such as Atomic Force Microscopy (AFM) are being refined to image biological systems at high resolution and can be combined with other methods for comprehensive analysis researchgate.net. This includes quantifying the binding of maltooligosaccharides to transport proteins like maltoporins and studying the associated free-energy landscapes researchgate.net. Real-time monitoring of processes involving carbohydrates within live cells is an ongoing challenge nih.gov. However, emerging techniques like click-free mid-infrared photothermal (MIP) imaging are being developed to track tagged carbohydrates in live cells with high spatial resolution, offering potential for visualizing this compound trafficking and interactions nih.gov. Vibrational spectroscopy methods like FTIR-ATR and Raman spectroscopy have also shown the ability to distinguish between glycated and non-glycated proteins, suggesting their potential for monitoring reactions involving sugars researchgate.net. The application of such advanced techniques could provide unprecedented insights into the dynamic behavior and interactions of this compound in biological and chemical systems.
Rational Design of this compound Analogues for Targeted Biological Probes
The rational design of this compound analogues is an emerging area focused on creating targeted biological probes. This involves modifying the structure of maltotriose to create molecules with specific interactions or properties for studying biological processes. The design of carbohydrate-based enzyme inhibitors and glycosidase probes utilizes principles that could be applied to maltotriose griffith.edu.auacs.org. Modifications of carbohydrate structures, such as the introduction of fluorine atoms, are being explored for their impact on physical and biological properties acs.org. Dendrimer structures with maltose shells have been investigated for their interactions with proteins, demonstrating how carbohydrate modifications can influence molecular behavior and potential biological activity mdpi.com. The ability to rationally design molecules with predicted biological activity based on their structure is a key aspect of this research avenue mdpi.com. Developing this compound analogues could lead to valuable tools for probing carbohydrate recognition, metabolism, and transport in various biological systems.
Sustainable Production and Valorization of this compound from Diverse Renewable Resources
Future research directions include the sustainable production and valorization of this compound from diverse renewable resources. This aligns with the broader goals of developing a circular bioeconomy and utilizing biomass waste mdpi.commdpi.com. Lignocellulosic biomass, agricultural residues, and other organic wastes represent potential sources for the production of value-added molecules, including sugars like maltotriose nih.gov. Research is ongoing into efficient methods for breaking down complex biomass into fermentable sugars and other useful compounds nih.govacs.org. Enzymatic hydrolysis is a key technology in this area, offering environmentally friendly routes for biomass transformation psu.eduresearchgate.net. Exploring novel microorganisms or enzymatic cocktails capable of efficiently releasing maltotriose from various biomass sources is a critical aspect of sustainable production. Furthermore, research into the valorization of maltotriose involves exploring its conversion into other valuable chemicals or materials, contributing to a more sustainable bio-based economy acs.org.
Integration of Multi-Omics Data for Comprehensive Systems Biology Models of this compound Metabolism
The integration of multi-omics data is a crucial future perspective for developing comprehensive systems biology models of this compound metabolism. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of biological systems nih.govcmbio.ioresearchgate.net. By integrating these diverse datasets, researchers can gain a deeper understanding of the complex interactions and regulatory networks that govern carbohydrate metabolism, including that of maltotriose nih.govresearchgate.net. Metabolomics, in particular, is essential as metabolites are downstream products of gene, transcript, and protein interactions nih.govresearchgate.net. Integrating metabolomic data related to maltotriose with other omics layers can help identify key enzymes, transporters, and regulatory elements involved in its synthesis, degradation, and utilization within organisms cmbio.ioresearchgate.net. This integrated approach can lead to the development of predictive models that can elucidate the roles of maltotriose in various biological contexts and identify potential targets for metabolic engineering or intervention researchgate.net. Challenges remain in effectively integrating heterogeneous multi-omics datasets, but ongoing developments in data analysis and bioinformatics tools are facilitating progress in this area nih.govresearchgate.net.
Q & A
Q. How can researchers verify the purity of maltotriose hydrate for experimental use?
this compound purity is typically assessed via HPLC with evaporative light scattering detection (ELSD) or refractive index detection, calibrated against certified reference standards (e.g., ≥97.0% purity as per analytical standards in ). Researchers should validate batch-specific certificates of analysis (CoA) from suppliers and cross-check retention times against oligosaccharide calibration kits (e.g., Oligosaccharides Kit in ). For rigorous applications, orthogonal methods like mass spectrometry (MS) or enzymatic digestion assays may supplement HPLC .
Q. What are the critical physicochemical properties of this compound relevant to experimental design?
Key properties include:
- Molecular formula : C₁₈H₃₂O₁₆·xH₂O ( ).
- Solubility : Highly soluble in water and DMSO (198.2 mM at 25°C), critical for preparing stock solutions ( ).
- Hygroscopicity : Requires desiccant storage (RT, dry conditions) to prevent hydration state changes ( ).
- Thermal stability : Decomposes above 132–135°C; avoid high-temperature processing ( ).
Q. How should this compound be handled to ensure stability in enzymatic assays?
Store lyophilized this compound in airtight containers with desiccants. For aqueous solutions, use sterile, low-conductivity buffers (e.g., 10 mM sodium phosphate, pH 6.8) and avoid repeated freeze-thaw cycles to prevent hydrolysis. Monitor degradation via thin-layer chromatography (TLC) or reducing sugar assays .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in maltotriose utilization data across microbial strains?
Q. How can researchers optimize maltotriose-rich media for fermentation studies?
Use statistical design of experiments (DoE) , such as Plackett-Burman or response surface methodology (RSM), to test interactions between maltotriose concentration, nitrogen sources, and pH. For example, highlights amino acid modulation in wort to enhance yeast fermentation kinetics. Validate outcomes via off-gas analysis (CO₂ evolution) and HPLC-based substrate depletion profiling .
Q. What analytical methods differentiate this compound from structurally similar oligosaccharides?
- NMR spectroscopy : Compare anomeric proton signals (δ 4.8–5.5 ppm for α-1,4 linkages) and glycosidic bond patterns.
- Enzymatic specificity : Use α-glucosidase (EC 3.2.1.20) to hydrolyze maltotriose into glucose and maltose; monitor reaction kinetics via glucose oxidase assays.
- X-ray crystallography : Resolve hydrate-specific water molecules in the crystal lattice ( discusses hydrate engineering challenges) .
Q. How do hydration states of maltotriose impact its biochemical reactivity?
Hydration alters solubility, hydrogen-bonding networks, and enzyme accessibility. For crystallization studies, control relative humidity (RH) during sample preparation. In solution-phase assays, pre-equilbrate maltotriose in buffer to stabilize the hydrate form. Thermodynamic studies (e.g., isothermal titration calorimetry) can quantify water-maltotriose interactions .
Q. What safety protocols are essential when handling this compound in toxicology studies?
While notes no explicit hazard data, adopt general laboratory safety measures :
- Use PPE (gloves, goggles) to prevent inhalation/contact.
- Avoid environmental release; collect waste for incineration by licensed facilities.
- Monitor airborne particulates via gravimetric sampling in high-use areas .
Data Interpretation & Methodological Challenges
Q. How can researchers address batch-to-batch variability in this compound samples?
- Supplier qualification : Prioritize vendors providing lot-specific CoAs (e.g., ≥97.0% HPLC purity in vs. 96.0% in ).
- In-house validation : Perform orthogonal purity checks (e.g., LC-MS, enzymatic digestion) and adjust experimental concentrations accordingly.
- Document variability : Report batch numbers and purity grades in publications to enhance reproducibility .
Q. What computational tools model maltotriose interactions in glycobiology studies?
- Molecular dynamics (MD) simulations : Use GROMACS or AMBER to predict maltotriose-protein binding affinities.
- Docking software (AutoDock Vina) : Screen for maltotriose-binding motifs in enzymes like α-amylase ( references its role in α-amylase assays).
- Glycan array databases : Cross-reference structural data with repositories like GlyTouCan .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
